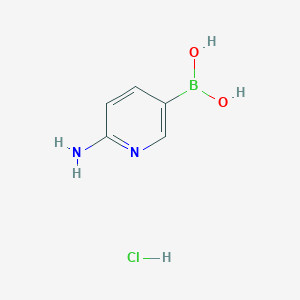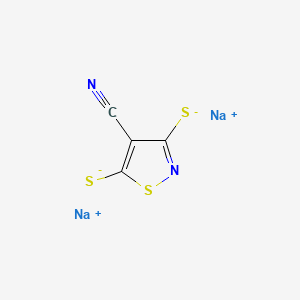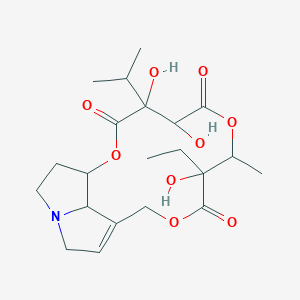![molecular formula C7H4BrNO B3034064 5-bromoFuro[3,2-b]pyridine CAS No. 1352880-36-4](/img/structure/B3034064.png)
5-bromoFuro[3,2-b]pyridine
Vue d'ensemble
Description
5-bromoFuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Optical Applications
5-Bromo-2-(trifluoromethyl)pyridine, a compound related to 5-bromoFuro[3,2-b]pyridine, has been extensively studied for its spectroscopic properties. Research by Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. Additionally, the study involved density functional theory (DFT) for structure optimization and explored non-linear optical (NLO) properties (Vural & Kara, 2017).
Chemical Synthesis and Derivatives
Yamaguchi et al. (1998) investigated the reactions of 3-bromo derivatives of furo[3,2-b]pyridine, providing insights into the synthesis of dibromo derivatives and other related compounds, highlighting the chemical versatility of the furo[3,2-b]pyridine framework (Yamaguchi et al., 1998).
Biological Activities
Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. The study examined their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, demonstrating the potential biomedical applications of such derivatives (Ahmad et al., 2017).
Synthesis Techniques
Shiotani and Morita (1986) provided a method for synthesizing furo[3,2-b]pyridine and its derivatives, a process essential for producing compounds for further research applications (Shiotani & Morita, 1986).
Molecular Docking and Drug Design
Jabri et al. (2023) explored the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives, providing insights into their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies. This research highlights the role of such compounds in drug discovery and design (Jabri et al., 2023).
Anticancer and Antimicrobial Activities
Shelke et al. (2017) discussed the synthesis of imidazo[4,5-b]pyridine derivatives and evaluated their anticancer and antimicrobial activities, suggesting the potential therapeutic applications of these compounds (Shelke et al., 2017).
Safety and Hazards
“5-bromoFuro[3,2-b]pyridine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The safety information pictogram GHS07 (exclamation mark) applies to this compound . It is recommended to avoid contact with skin and eyes, and to not eat, drink or smoke when handling this chemical .
Propriétés
IUPAC Name |
5-bromofuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNQWORBBHYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352880-36-4 | |
| Record name | 5-bromofuro[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3033983.png)






![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)


![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)



